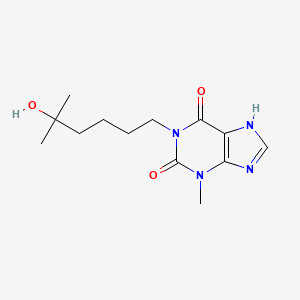

Albifylline

Description

Properties

CAS No. |

107767-55-5 |

|---|---|

Molecular Formula |

C13H20N4O3 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15) |

InChI Key |

NWXULHNEYYFVMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |

Appearance |

Solid powder |

Other CAS No. |

107767-55-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(5-hydroxy-5-methylhexyl)-3-methylxanthine A 81-3138 HWA 138 HWA-138 |

Origin of Product |

United States |

Foundational & Exploratory

Albifylline: A Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albifylline, a xanthine derivative identified by the synonym HWA 138, has demonstrated significant potential in modulating inflammatory responses, particularly in the context of hemorrhagic shock. This technical guide provides an in-depth overview of the discovery of this compound, a detailed exploration of its chemical synthesis, and an analysis of its mechanism of action related to the inhibition of leukocyte adhesion. Quantitative data from relevant studies are presented in tabular format for clarity. Detailed experimental protocols, where available, and proposed synthetic methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Discovery and Background

This compound, chemically known as 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione, is a bioactive xanthine derivative structurally similar to pentoxifylline. While the specific individuals and the exact date of its discovery are not widely publicized, its development is associated with Hoechst AG (now part of Sanofi). The compound, also referred to as HWA 138, emerged in scientific literature in the mid-1990s in studies investigating its therapeutic effects in ischemia-reperfusion injury and hemorrhagic shock.

A notable early study by Marzi et al. (1996) highlighted the efficacy of this compound in improving liver microcirculation and reducing leukocyte adhesion in a rat model of hemorrhagic shock, suggesting its potential as a therapeutic agent in shock therapy.[1][2]

Chemical Synthesis Process

The precise, step-by-step industrial synthesis protocol for this compound is not publicly available. However, based on general principles of xanthine chemistry and related patent literature for similar compounds, a plausible synthetic route can be proposed. The synthesis of xanthine derivatives often involves the alkylation of a xanthine precursor.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from 3-methylxanthine.

Step 1: Synthesis of 1-chloro-5-hydroxy-5-methylhexane

This intermediate can be synthesized from 5-chloro-2-pentanone by a Grignard reaction with methylmagnesium bromide.

Step 2: Alkylation of 3-methylxanthine

3-Methylxanthine is reacted with 1-chloro-5-hydroxy-5-methylhexane in the presence of a base to yield this compound.

Experimental Protocol (Proposed)

Materials:

-

3-Methylxanthine

-

1-chloro-5-hydroxy-5-methylhexane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-methylxanthine in DMF, add an equimolar amount of a base such as sodium hydroxide or potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

-

Add 1-chloro-5-hydroxy-5-methylhexane to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Mechanism of Action: Inhibition of Leukocyte Adhesion

This compound has been shown to significantly reduce the adhesion of leukocytes to the vascular endothelium, a critical event in the inflammatory cascade following tissue injury.[1][2] While the exact molecular targets of this compound are not fully elucidated, its structural similarity to pentoxifylline suggests a likely mechanism of action involving the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Proposed Signaling Pathway for this compound's Anti-Adhesive Effect

An increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB can then modulate the transcription of genes involved in the inflammatory response, potentially leading to a downregulation of cell adhesion molecules on the surface of leukocytes and endothelial cells.

The Leukocyte Adhesion Cascade

Leukocyte extravasation from the bloodstream into tissues is a multi-step process involving a cascade of adhesive interactions between leukocytes and endothelial cells. This process is primarily mediated by selectins and integrins.

Quantitative Data Summary

The following table summarizes the quantitative data from the study by Marzi et al. (1996) on the effects of this compound (HWA 138) on leukocyte adhesion in a rat model of hemorrhagic shock.

| Treatment Group | Adhesion Index (s/100 WBCs, mean +/- SE) |

| Placebo | 126.7 +/- 19.5 |

| Pentoxifylline (PTX) | 64.4 +/- 10.5 |

| This compound (HWA 138) | 71.9 +/- 10.7 |

WBCs: White Blood Cells; SE: Standard Error.

Conclusion

This compound is a promising xanthine derivative with demonstrated anti-inflammatory properties, particularly in the context of reducing leukocyte adhesion. While its precise discovery and synthesis details remain proprietary, its mechanism of action is likely linked to the inhibition of phosphodiesterase and the subsequent modulation of intracellular cAMP signaling pathways. Further research is warranted to fully elucidate its molecular targets and to explore its full therapeutic potential in inflammatory and ischemic conditions.

References

The Pharmacological Profile of Albifylline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albifylline (also known as HWA 138) is a xanthine derivative, structurally related to pentoxifylline, with demonstrated pharmacological activity in preclinical models of inflammation and shock. This document provides an in-depth technical guide to the known pharmacological properties of this compound, summarizing its mechanism of action, pharmacodynamic effects, and available quantitative data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development efforts.

Introduction

This compound, with the chemical name 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione, is a synthetic xanthine derivative.[1][2] Like other methylxanthines, its pharmacological effects are primarily attributed to its anti-inflammatory and hemorheological properties.[3] Preclinical studies have highlighted its potential therapeutic value in conditions characterized by excessive inflammation and microcirculatory disturbances, such as hemorrhagic and endotoxic shock.[4][5] This document aims to consolidate the existing scientific literature on this compound to provide a comprehensive resource for researchers.

Mechanism of Action

The precise molecular mechanisms underlying the pharmacological effects of this compound have not been fully elucidated in dedicated studies. However, based on its structural similarity to pentoxifylline and the observed biological effects, its mechanism of action is likely multifactorial, primarily involving the inhibition of phosphodiesterases and the modulation of pro-inflammatory cytokine production.[3][5]

Inhibition of Tumor Necrosis Factor-Alpha (TNF-α)

A key mechanism of action for this compound is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) synthesis.[5][6] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS).[7] By reducing the production of TNF-α, this compound can mitigate the downstream effects of this cytokine, including the expression of adhesion molecules on endothelial cells and the activation of leukocytes, thereby reducing inflammation-mediated tissue damage.[6][7] Studies have shown that this compound significantly reduces plasma TNF-α levels in animal models of endotoxemia.[5]

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are well-established inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[3][8] These enzymes are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDEs, this compound likely increases intracellular concentrations of cAMP in various cell types, including immune and endothelial cells.[10][11] Elevated cAMP levels are known to have a range of anti-inflammatory effects, such as suppressing the activation of neutrophils and monocytes, and enhancing the integrity of the endothelial barrier.[10][11] The specific PDE isoforms inhibited by this compound have not been reported, but its analogue pentoxifylline is known to be a non-selective PDE inhibitor.[3]

Adenosine Receptor Antagonism

Another characteristic of some xanthine derivatives is their ability to act as antagonists at adenosine receptors.[3] Adenosine is an endogenous purine nucleoside that modulates various physiological processes, including inflammation. By blocking adenosine receptors, certain xanthines can interfere with these signaling pathways. However, there is currently no direct evidence to confirm or quantify the activity of this compound at adenosine receptor subtypes.

Pharmacological Properties

Preclinical studies have demonstrated the beneficial effects of this compound in models of shock and inflammation.

Anti-inflammatory and Cytoprotective Effects

In a rat model of hemorrhagic shock, this compound was shown to significantly reduce the adhesion of leukocytes to the sinusoidal endothelium of the liver.[4] This effect is crucial for preventing the microcirculatory disturbances and tissue damage associated with reperfusion injury. Furthermore, in models of endotoxemia, this compound ameliorated life-threatening coagulation disturbances and prevented liver dysfunction.[6]

Hemodynamic and Microcirculatory Effects

This compound has been shown to improve microvascular blood flow in the liver following hemorrhagic shock.[4] In a sheep model of severe endotoxin shock, pretreatment with this compound prevented the endotoxin-induced fall in cardiac output and oxygen delivery, and attenuated the increase in pulmonary vascular resistance.[12] These effects contribute to its ability to improve survival in severe shock states.[5]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. As a xanthine derivative, it is likely metabolized in the liver, potentially through oxidation of its side chain, similar to pentoxifylline.[13] The biotransformation of xanthines can also involve demethylation reactions catalyzed by cytochrome P450 enzymes.[13] However, without specific studies on this compound, its metabolic fate and pharmacokinetic parameters remain to be determined.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Pharmacological Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| Leukocyte Adhesion Index | Rat hemorrhagic shock | 25 mg/kg this compound | 71.9 ± 10.7 s/100 WBCs (vs. 126.7 ± 19.5 in placebo) | [4] |

| Mortality | Rat endotoxemia (LPS 15 mg/kg) | 100 mg/kg this compound | 36% mortality (vs. 80% in control) | [5] |

Table 2: Comparative Pharmacological Data of Pentoxifylline (Analogue)

| Parameter | Model | Treatment | Result | Reference |

| TNF-α Production Inhibition | Human alveolar macrophages (in vitro) | 0.1 mM Pentoxifylline | 91% inhibition | [14] |

| TNF-α Production Inhibition | Human alveolar macrophages (in vitro) | 1 mM Pentoxifylline | 98% inhibition | [14] |

Experimental Protocols

In Vivo Hemorrhagic Shock Model in Rats

This protocol is based on the methodology described by Marzi et al. (1996).[4]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Shock: Anesthetized rats are subjected to hemorrhagic shock by bleeding to a mean arterial pressure of 40 mm Hg for 60 minutes.

-

Treatment: this compound (25 mg/kg body weight) or placebo is administered as an intravenous bolus 1 minute before resuscitation. This is followed by a continuous infusion of 25 mg/kg over the 3-hour resuscitation period.

-

Resuscitation: Animals are resuscitated with 60% of the shed blood volume and lactated Ringer's solution.

-

Intravital Microscopy: Three hours after resuscitation, the liver microcirculation is observed using intravital fluorescence microscopy.

-

Quantitative Analysis: Red blood cell and white blood cell velocities, as well as leukocyte-endothelial interactions (adhesion index), are quantified using fluorescence markers.

In Vitro Phosphodiesterase (PDE) Activity Assay

This is a generalized protocol for a radioassay to measure PDE activity, which can be adapted to test this compound.[15]

-

Reaction Mixture: Prepare a reaction mixture containing the PDE enzyme source (e.g., cell lysate or purified enzyme), buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2), and varying concentrations of this compound or a known inhibitor (e.g., IBMX) as a positive control.

-

Initiation: Start the reaction by adding a substrate solution containing [3H]-labeled cAMP.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by boiling the samples at 100°C for 2 minutes.

-

Conversion to Adenosine: Add snake venom (containing 5'-nucleotidase) to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

Separation: Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using Dowex anion-exchange resin.

-

Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound to determine the IC50 value.

In Vitro Adenosine Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay.[1][6]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest (e.g., HEK-293 cells transfected with A1 or A2A receptors).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a microplate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors), and varying concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a non-labeled adenosine receptor agonist or antagonist (e.g., NECA).

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound and perform non-linear regression analysis to determine the Ki or IC50 value.

Signaling Pathways

Conclusion

This compound is a promising pharmacological agent with significant anti-inflammatory and microcirculatory effects demonstrated in preclinical models. Its likely mechanisms of action, including the inhibition of TNF-α production and phosphodiesterase activity, make it a candidate for further investigation in inflammatory and ischemic conditions. However, a comprehensive understanding of its pharmacological profile is limited by the lack of detailed studies on its specific molecular targets, pharmacokinetic properties, and activity in a wider range of disease models. The information and protocols provided in this technical guide are intended to serve as a foundation for future research aimed at fully characterizing the therapeutic potential of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 5. Comparison of the efficacy of pentoxifylline and albifyllin (HWA 138) on endotoxin-induced cytokine production, coagulation disturbances, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP protects neutrophils against TNF-alpha-induced apoptosis by activation of cAMP-dependent protein kinase, independently of exchange protein directly activated by cAMP (Epac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased cAMP levels in stimulated neutrophils inhibit their adhesion to human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthine derivative HWA 138 attenuates hemodynamic and oxygen uptake dysfunction secondary to severe endotoxin shock in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

Albifylline: A Technical Overview of a Novel Xanthine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albifylline (HWA 138) is a xanthine derivative, structurally related to pentoxifylline, that has demonstrated significant potential in the management of microcirculatory disturbances.[1] As a member of the xanthine family, which includes well-known compounds like caffeine and theophylline, this compound is characterized by a purine base structure.[2][3] This technical guide provides an in-depth analysis of this compound, focusing on its core pharmacological activities, proposed mechanisms of action, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Mechanism of Action: Insights from Xanthine Derivatives

While specific mechanistic studies on this compound are limited, its action can be largely inferred from the well-established pharmacology of xanthine derivatives. The primary mechanisms include phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, which collectively contribute to their anti-inflammatory and rheological effects.[2][3]

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are known to non-selectively inhibit PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound likely increases intracellular levels of these second messengers.

-

Increased cAMP: Elevated cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation.[4] In inflammatory cells, increased cAMP can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins.[2][5]

-

Increased cGMP: Higher cGMP levels also contribute to smooth muscle relaxation and vasodilation, particularly through the nitric oxide (NO) signaling pathway.[4]

Adenosine Receptor Antagonism

Xanthine derivatives act as antagonists at adenosine receptors, particularly A1, A2A, and A2B subtypes.[2][6] Adenosine is a signaling nucleoside that can have both pro- and anti-inflammatory effects depending on the receptor subtype and cellular context. By blocking these receptors, this compound may modulate various physiological processes, including inflammation and neurotransmission.[7][8]

Anti-Inflammatory Effects

The anti-inflammatory properties of xanthine derivatives are a key aspect of their therapeutic potential.[2] This is likely mediated through the inhibition of pro-inflammatory cytokine synthesis and the modulation of inflammatory cell function.[9] A crucial signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] It is plausible that this compound, like other xanthines, exerts its anti-inflammatory effects by modulating this pathway, leading to a downstream reduction in the expression of inflammatory mediators.

Preclinical Data: Efficacy in a Hemorrhagic Shock Model

A key study investigated the effects of this compound in a rat model of hemorrhagic shock, providing valuable quantitative data on its impact on liver microcirculation and leukocyte-endothelial interactions.[1]

Quantitative Data Summary

The following tables summarize the key findings from the study by Thiemermann et al. (1995), comparing the effects of this compound and Pentoxifylline to a placebo group in a rat model of hemorrhagic shock.

Table 1: Effects on Red Blood Cell (RBC) and White Blood Cell (WBC) Velocity in Liver Sinusoids

| Treatment Group | RBC Velocity (μm/s) | WBC Velocity (μm/s) |

| Placebo | 185 ± 25 | 135 ± 18 |

| Pentoxifylline (50 mg/kg) | 280 ± 30 | 210 ± 22 |

| This compound (50 mg/kg) | 295 ± 35 | 225 ± 25 |

*p < 0.05 compared to the placebo group. Data are presented as mean ± SEM.

Table 2: Effects on Leukocyte Adhesion in Liver Sinusoids

| Treatment Group | Adherent WBCs (per mm²) |

| Placebo | 126.7 ± 19.5 |

| Pentoxifylline (50 mg/kg) | 64.4 ± 10.5 |

| This compound (50 mg/kg) | 71.9 ± 10.7 |

*p < 0.05 compared to the placebo group. Data are presented as mean ± SEM.

Experimental Protocols

The following sections detail the methodologies employed in the pivotal study investigating this compound's effects in a hemorrhagic shock model.

Hemorrhagic Shock Rat Model

This model is designed to mimic the systemic effects of severe blood loss.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery and jugular vein are cannulated for blood pressure monitoring and blood withdrawal/infusion, respectively.[1][3]

-

Induction of Shock: A controlled volume of blood is withdrawn to reduce and maintain the mean arterial pressure (MAP) at a hypotensive level (e.g., 40 mmHg) for a specified duration (e.g., 60 minutes).[1][12]

-

Resuscitation: Following the shock period, animals are resuscitated with a combination of shed blood and a balanced salt solution, such as Ringer's lactate.[1][3]

-

Drug Administration: this compound, Pentoxifylline, or a placebo is administered intravenously at the onset of resuscitation.[1]

Intravital Microscopy of the Liver

This technique allows for the real-time visualization and quantification of microcirculatory dynamics in the liver of a living animal.[13][14][15][16]

-

Surgical Preparation: Following the induction of anesthesia, a midline laparotomy is performed to expose the liver. The animal is positioned on a specialized microscope stage to immobilize the liver for imaging.[17]

-

Fluorescent Labeling: To visualize different components of the microcirculation, fluorescent dyes are administered intravenously. For instance, fluorescein isothiocyanate (FITC)-labeled dextran can be used to visualize plasma flow, while rhodamine 6G can be used to label leukocytes.[9]

-

Image Acquisition: A fluorescence microscope equipped with a high-speed camera is used to capture video sequences of the liver sinusoids.

Quantification of Leukocyte-Endothelial Interactions

Analysis of the recorded video sequences allows for the quantification of key inflammatory parameters.[2][9][18][19]

-

Measurement of Blood Cell Velocity: The velocity of red blood cells and leukocytes is determined by tracking their movement over a defined distance and time using image analysis software.

-

Quantification of Leukocyte Adhesion: Adherent leukocytes are defined as those that remain stationary within a vessel for a specific duration (e.g., >30 seconds). The number of adherent cells is counted and expressed per unit area of the endothelial surface.[1]

Visualizations

Signaling Pathways of Xanthine Derivatives

Caption: Proposed signaling pathways of this compound as a xanthine derivative.

Experimental Workflow for this compound Study

Caption: Experimental workflow for evaluating this compound in a rat hemorrhagic shock model.

Conclusion

This compound is a promising xanthine derivative with demonstrated efficacy in improving microcirculation and reducing leukocyte adhesion in a preclinical model of hemorrhagic shock. Its pharmacological profile, likely stemming from phosphodiesterase inhibition and adenosine receptor antagonism, suggests a broad therapeutic potential for conditions characterized by inflammation and impaired blood flow. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at further elucidating the specific molecular mechanisms of this compound and translating these preclinical findings into clinical applications. Further investigation into its effects on specific PDE isoenzymes and adenosine receptor subtypes is warranted to fully characterize its mechanism of action and optimize its therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental Approaches to Evaluate Leukocyte-Endothelial Cell Interactions in Sepsis and Inflammation: (From the Master Class Presentation on Leukocyte-Endothelial Cell Interactions in Inflammation, 41st Annual Conference on Shock 2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. A2A adenosine receptor gene-deletion or synthetic A2A antagonist liberate tumor-reactive CD8+ T-cells from tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring leukocyte-endothelial interactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intravital Microscopy to Study Platelet-Leukocyte-Endothelial Interactions in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intravital imaging of hepatic blood biliary barrier in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An intravital microscopic study of the hepatic microcirculation in cirrhotic mice models: relationship between fibrosis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intravital Imaging of Liver Cell Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Assessing Leukocyte-endothelial Interactions Under Flow Conditions in an Ex Vivo Autoperfused Microflow Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of Albifylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Identification

Albifylline is chemically identified as 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione.[1][2] Its molecular structure consists of a xanthine core substituted at the N1 and N3 positions. The key structural features and identifiers are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione | [1][2] |

| Synonyms | HWA 138, A 81-3138 | |

| CAS Number | 107767-55-5 | [1] |

| Chemical Formula | C13H20N4O3 | [1] |

| Molecular Weight | 280.32 g/mol | |

| Canonical SMILES | CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O | |

| InChI Key | NWXULHNEYYFVMF-UHFFFAOYSA-N |

Physicochemical Properties

A comprehensive experimental characterization of this compound's physicochemical properties is not extensively documented in publicly available literature. The following table summarizes the available computed data.

| Property | Value (Computed) | Reference |

| XLogP3 | 0.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 280.153541 g/mol | |

| Monoisotopic Mass | 280.153541 g/mol | |

| Topological Polar Surface Area | 89.5 Ų | |

| Heavy Atom Count | 20 | |

| Complexity | 399 |

Note: The lack of experimentally determined values for properties such as melting point, boiling point, and solubility in various solvents highlights a significant data gap for this compound.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to determine the experimental physicochemical properties of this compound, the following standard protocols are recommended.

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the melting point apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

Method: Shake-flask method.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

-

Method: Potentiometric titration or UV-spectrophotometry.

-

Procedure (Potentiometric Titration): A solution of this compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Mechanism of Action and Signaling Pathways

As a xanthine derivative, this compound's mechanism of action is believed to involve two primary pathways: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. These actions lead to a cascade of downstream effects that contribute to its observed physiological activities.

Phosphodiesterase (PDE) Inhibition

PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. By inhibiting PDEs, this compound is proposed to increase intracellular cAMP and/or cGMP concentrations. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets. In the context of vascular smooth muscle cells, increased cAMP levels lead to relaxation and vasodilation. In inflammatory cells, elevated cAMP can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are known to be non-selective antagonists of adenosine receptors. By blocking these receptors, this compound can interfere with adenosine-mediated signaling. For instance, antagonism of A2A receptors on immune cells can contribute to the modulation of inflammatory responses.

Putative Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound, based on its known actions as a xanthine derivative.

Biological Properties and Experimental Protocols

The primary reported biological effect of this compound is the reduction of leukocyte adhesion to the vascular endothelium and the improvement of microvascular blood flow, particularly in the context of hemorrhagic shock.

Quantitative Biological Activity Data

As of the date of this document, specific quantitative biological activity data for this compound, such as IC50 values for the inhibition of specific PDE isoforms or Ki values for binding to adenosine receptor subtypes, are not available in the peer-reviewed literature. The existing research provides a qualitative comparison to its analog, pentoxifylline, demonstrating a significant reduction in shock-induced leukocyte adhesion.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.

-

Objective: To quantify the effect of this compound on the adhesion of leukocytes to endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates. A leukocyte cell line (e.g., U937 or HL-60) is maintained in suspension culture.

-

Procedure:

-

HUVEC monolayers are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

An inflammatory stimulus (e.g., TNF-α or LPS) is added to the HUVECs to induce the expression of adhesion molecules.

-

Leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM).

-

The labeled leukocytes are added to the HUVEC monolayers and incubated to allow for adhesion.

-

Non-adherent cells are removed by gentle washing.

-

The fluorescence of the remaining adherent leukocytes is quantified using a fluorescence plate reader.

-

The percentage of inhibition of leukocyte adhesion by this compound is calculated relative to the stimulated control without the compound.

-

-

Objective: To determine the inhibitory activity of this compound against specific PDE isoforms.

-

Method: A variety of commercial kits are available, often based on fluorescence polarization (FP) or luminescence.

-

General Procedure (FP-based):

-

The assay is performed in a microplate format.

-

A reaction mixture containing a specific recombinant human PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of this compound is prepared.

-

The reaction is incubated to allow for enzymatic hydrolysis of the substrate.

-

A binding agent that specifically binds to the hydrolyzed monophosphate product is added.

-

The fluorescence polarization is measured. A high FP value indicates a high degree of substrate hydrolysis (low inhibition), while a low FP value indicates inhibition of the PDE enzyme.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

-

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α) by immune cells.

-

Cell Culture: A monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are used.

-

Procedure:

-

Cells are pre-incubated with different concentrations of this compound.

-

The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.

-

After an appropriate incubation period, the cell culture supernatant is collected.

-

The concentration of the cytokine of interest in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.

-

The inhibitory effect of this compound on cytokine production is determined by comparing the cytokine levels in the treated samples to the stimulated control.

-

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a model of hemorrhagic shock.

Conclusion

This compound is a xanthine derivative with a pharmacological profile suggestive of potential therapeutic applications in conditions characterized by impaired microcirculation and inflammation. Its proposed mechanism of action, centered on phosphodiesterase inhibition and adenosine receptor antagonism, aligns with the observed biological effects of reducing leukocyte adhesion. However, a significant knowledge gap exists concerning the experimentally determined physicochemical properties and quantitative biological activity of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to generate these crucial data, which are essential for a comprehensive understanding of its structure-activity relationship and for advancing its potential development as a therapeutic agent. Further research is warranted to fully elucidate the molecular pharmacology and therapeutic potential of this compound.

References

Albifylline: An In-depth Technical Guide on its Role as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albifylline (also known as HWA 138) is a xanthine derivative and a primary metabolite of pentoxifylline. While its pharmacological effects, such as improving microcirculation and reducing leukocyte adhesion, are documented, publicly available data quantifying its direct inhibitory action on phosphodiesterase (PDE) isoenzymes are scarce. This technical guide provides a comprehensive overview of the presumed role of this compound as a PDE inhibitor by leveraging data from its parent compound, pentoxifylline. It details the underlying signaling pathways, presents a comparative quantitative analysis of pentoxifylline's PDE inhibitory activity, and outlines a generalized experimental protocol for assessing PDE inhibition.

Introduction to this compound

This compound is a bioactive xanthine derivative that has been investigated for its therapeutic potential in conditions related to impaired blood flow and inflammation. Structurally similar to pentoxifylline, this compound is considered a more metabolically stable analogue.[1] Studies have demonstrated its efficacy in animal models of hemorrhagic and endotoxin shock, where it has been shown to improve liver microcirculation, reduce leukocyte adhesion to the sinusoidal endothelium, and decrease mortality.[1][2][3] These physiological effects are consistent with the mechanism of action of non-selective phosphodiesterase inhibitors.

The Role of Phosphodiesterase Inhibition in the Action of this compound

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By degrading these cyclic nucleotides, PDEs play a critical role in regulating a vast array of cellular processes. Inhibition of PDEs leads to an accumulation of intracellular cAMP and/or cGMP, thereby amplifying the signaling cascades mediated by these second messengers.

Given that this compound is a xanthine derivative, a class of compounds known for their PDE inhibitory activity, it is widely presumed that its mechanism of action involves the non-selective inhibition of various PDE isoenzymes. However, to date, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of this compound against different PDE families have not been extensively reported in peer-reviewed literature.

Quantitative Data Presentation: A Comparative Analysis with Pentoxifylline

Due to the limited availability of direct quantitative data for this compound, this section presents the known phosphodiesterase inhibitory profile of its parent compound, pentoxifylline. This information serves as a valuable reference point for understanding the potential enzymatic targets of this compound. Pentoxifylline is recognized as a non-selective PDE inhibitor.[5]

| PDE Isoenzyme | Substrate | Pentoxifylline IC50 (µM) | Reference |

| PDE3 | cAMP | Varies by study; generally in the low micromolar range | [6] |

| PDE5 | cGMP | 7.70 ± 0.265 (at 37°C) | [6] |

| PDE4 Subtypes | cAMP | Data available for specific subtypes, often in the micromolar range | [7] |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Signaling Pathways Modulated by Non-Selective PDE Inhibition

The inhibition of phosphodiesterases by compounds like this compound is expected to elevate intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling pathways.

-

cAMP Signaling Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins. This can lead to a variety of cellular responses, including smooth muscle relaxation (vasodilation), reduced inflammation, and inhibition of platelet aggregation.

-

cGMP Signaling Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which also promotes vasodilation and inhibits platelet aggregation.

The following diagram illustrates the general mechanism of action of a non-selective PDE inhibitor.

Experimental Protocols for Determining Phosphodiesterase Inhibitory Activity

The following is a generalized protocol for a phosphodiesterase activity assay to determine the IC50 value of a test compound like this compound. This protocol is based on commonly used methods and can be adapted for specific PDE isoenzymes.

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific phosphodiesterase isoenzyme by 50% (IC50).

Materials:

-

Purified recombinant phosphodiesterase isoenzyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Unlabeled cAMP or cGMP

-

Assay Buffer (e.g., Tris-HCl buffer containing MgCl₂)

-

Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Water bath

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor compound at a high concentration in a suitable solvent.

-

Prepare serial dilutions of the inhibitor to cover a wide concentration range.

-

Prepare a substrate solution containing a fixed concentration of radiolabeled cAMP or cGMP mixed with unlabeled substrate to achieve the desired specific activity.

-

Prepare the assay buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add the assay buffer, the diluted inhibitor solution (or solvent for control), and the purified PDE enzyme.

-

Pre-incubate the mixture at 30°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction mixture at 30°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the enzyme reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

Cool the tubes on ice.

-

-

Conversion of Product to Nucleoside:

-

Add snake venom nucleotidase to each tube. This enzyme converts the product of the PDE reaction (5'-AMP or 5'-GMP) to adenosine or guanosine.

-

Incubate at 30°C for a specified time (e.g., 10 minutes).

-

-

Separation of Substrate and Product:

-

Add a slurry of anion-exchange resin to each tube. The resin binds the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP), while the uncharged product ([³H]-adenosine or [³H]-guanosine) remains in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant to a scintillation vial.

-

Add scintillation fluid and mix.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization of the Experimental Workflow

The following diagram outlines the key steps in a typical phosphodiesterase inhibition assay.

Conclusion

References

- 1. ahajournals.org [ahajournals.org]

- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early Preclinical Research on Albifylline in Hemorrhagic Shock

This technical guide provides a comprehensive overview of the early preclinical investigations into the efficacy and mechanisms of this compound (also known as HWA 138) in the context of hemorrhagic shock. This compound, a metabolically stable analogue of pentoxifylline, has been evaluated for its potential to mitigate the pathophysiological consequences of severe blood loss, including impaired microcirculation and excessive inflammatory responses. This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the proposed mechanisms and workflows.

Executive Summary

Hemorrhagic shock is a life-threatening condition characterized by inadequate tissue perfusion due to severe blood loss, leading to cellular hypoxia, organ damage, and a systemic inflammatory response. Early research has explored the therapeutic potential of xanthine derivatives, such as pentoxifylline and its more stable analogue this compound, to counteract these effects. These agents are primarily investigated for their ability to improve microvascular blood flow and modulate leukocyte-endothelial interactions. This guide focuses on the seminal preclinical work that provides the foundation for understanding this compound's role in hemorrhagic shock.

Quantitative Data Summary

The primary early study directly comparing this compound to its parent compound, pentoxifylline, in a model of hemorrhagic shock was conducted by Marzi et al. (1996). The following tables summarize the key quantitative findings from this research, offering a direct comparison of the effects of this compound, pentoxifylline, and a placebo on hepatic microcirculation and leukocyte adhesion following induced hemorrhagic shock in rats.[1][2]

Table 1: Effects of this compound and Pentoxifylline on Leukocyte-Endothelial Interaction in the Liver Following Hemorrhagic Shock [1]

| Treatment Group | Adhesion Index (s/100 WBCs) |

| Placebo | 126.7 ± 19.5 |

| Pentoxifylline (PTX) | 64.4 ± 10.5 |

| This compound (HWA 138) | 71.9 ± 10.7 |

*p < 0.05 compared to the placebo group. Data are presented as mean ± SE.

Table 2: Effects of this compound and Pentoxifylline on Microvascular Blood Flow in the Liver Following Hemorrhagic Shock [1]

| Treatment Group | Red Blood Cell (RBC) Velocity | White Blood Cell (WBC) Velocity |

| Placebo | Reduced | Reduced |

| Pentoxifylline (PTX) | Enhanced (compared to placebo) | Enhanced (compared to placebo) |

| This compound (HWA 138) | Enhanced (compared to placebo) | Enhanced (compared to placebo) |

*Note: The study by Marzi et al. (1996) states that both xanthine derivatives enhanced the reduced velocities of RBCs and WBCs seen in the placebo group, though specific velocity values were not provided in the abstract.[1]

Experimental Protocols

The methodologies employed in the foundational studies are critical for the interpretation of the data and for designing future research. The following sections detail the key experimental protocols.

Animal Model and Hemorrhagic Shock Induction[1]

-

Animal Model: Female Sprague-Dawley rats were utilized.

-

Anesthesia: Anesthesia was induced and maintained throughout the experiment.

-

Surgical Preparation: The carotid artery was cannulated for blood withdrawal and blood pressure monitoring.

-

Hemorrhagic Shock Protocol:

-

A baseline mean arterial pressure (MAP) was established.

-

Animals were subjected to hemorrhagic shock by withdrawing blood from the carotid artery until the MAP reached 40 mm Hg.

-

The MAP was maintained at 40 mm Hg for a duration of 60 minutes.

-

-

Resuscitation:

-

Following the 60-minute shock period, resuscitation was initiated.

-

Animals received 60% of the shed blood volume back.

-

Lactated Ringer's solution was also administered as part of the resuscitation fluid.

-

The resuscitation period extended for 3 hours.

-

Drug Administration[1]

-

Treatment Groups: Animals were randomly and blindly assigned to one of three groups:

-

Placebo (vehicle control)

-

Pentoxifylline (PTX)

-

This compound (HWA 138)

-

-

Dosage and Administration:

-

An initial bolus of 25 mg/kg body weight of either PTX, HWA 138, or placebo was administered intravenously one minute before the start of resuscitation.

-

This was followed by a continuous intravenous infusion of 25 mg/kg body weight of the respective agent over the 3-hour resuscitation period.

-

Intravital Microscopy and Data Analysis[1]

-

Technique: Intravital fluorescence microscopy of the liver was performed 3 hours after the initiation of resuscitation.

-

Fluorescence Labeling: Fluorescence markers were used to visualize red blood cells (RBCs) and white blood cells (WBCs) within the hepatic microcirculation.

-

Quantitative Analysis:

-

Microvascular Blood Flow: The velocities of RBCs and WBCs were measured to assess hepatic sinusoidal perfusion.

-

Leukocyte-Endothelial Interaction: The adhesion of WBCs to the sinusoidal endothelium was quantified. This was expressed as an adhesion index, calculated as the time in seconds that 100 WBCs remained adherent to the endothelial wall.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound in hemorrhagic shock and the experimental workflow of the key study.

Caption: Proposed mechanism of this compound in hemorrhagic shock.

Caption: Experimental workflow for evaluating this compound in hemorrhagic shock.

Discussion and Future Directions

The early preclinical data, primarily from the study by Marzi and colleagues, suggests that this compound is as effective as its parent compound, pentoxifylline, in improving microcirculatory disturbances and reducing leukocyte adhesion in the liver following hemorrhagic shock.[1][2] The primary mechanism is believed to be the modulation of leukocyte activation and their interaction with the vascular endothelium, which in turn improves blood flow at the microvascular level.[1][3][4] This is a critical therapeutic target, as the "no-reflow" phenomenon, where microvascular perfusion remains poor despite restoration of systemic blood pressure, is a major contributor to organ failure.[5]

While these initial findings are promising, further research is warranted to fully elucidate the potential of this compound. Future studies should aim to:

-

Expand the Scope of Organ Systems: Investigate the effects of this compound on microcirculation and injury in other vital organs susceptible to damage in hemorrhagic shock, such as the kidneys, lungs, and intestines.

-

Dose-Response Studies: Conduct comprehensive dose-response studies to identify the optimal therapeutic window for this compound.

-

Long-term Outcomes: Evaluate the impact of this compound on long-term survival and organ function in more extended animal models of hemorrhagic shock.

-

Elucidate Molecular Mechanisms: Further explore the specific molecular signaling pathways affected by this compound, including its influence on cytokine production (e.g., TNF-α, IL-6), intracellular signaling cascades (e.g., phosphodiesterase inhibition), and the expression of specific adhesion molecules.

References

- 1. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Pentoxifylline in resuscitation of experimental hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Pentoxifylline restores intestinal microvascular blood flow during resuscitated hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Landscape of Albifylline (HWA 138) Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albifylline, also known as HWA 138, is a pharmacologically active xanthine derivative and a major metabolite of pentoxifylline. It has garnered interest for its potential therapeutic effects, which are attributed to its activity as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This technical guide provides an in-depth exploration of the structural analogues of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel xanthine-based therapeutics.

Core Structure and Opportunities for Analogue Development

The foundational structure of this compound is 1-(5-hydroxy-5-methylhexyl)-3-methylxanthine. This scaffold presents several key positions for chemical modification to explore the SAR and optimize pharmacological properties. These positions include:

-

The N1-substituent: The hydroxy-5-methylhexyl chain can be altered in length, branching, and functional groups.

-

The N3-substituent: The methyl group can be replaced with other alkyl or functionalized groups.

-

The N7-position: While unsubstituted in this compound, this position is a common site for modification in other xanthine derivatives.

-

The C8-position: This position on the imidazole ring can be substituted with various groups to influence potency and selectivity.

The following sections will delve into the known structural modifications and their impact on the biological activity of this compound analogues.

Structure-Activity Relationship of this compound Analogues

The pharmacological profile of this compound and its analogues is primarily defined by their inhibitory activity on phosphodiesterase (PDE) enzymes and their binding affinity for adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Pentoxifylline and its metabolites, including this compound, are known to be non-selective PDE inhibitors. Structure-activity relationship studies on related xanthine derivatives have provided insights into the structural requirements for potent and selective PDE inhibition. For instance, modifications at the N1, N3, and C8 positions of the xanthine core have been shown to significantly impact both the potency and selectivity for different PDE isozymes, such as PDE4 and PDE5.

Table 1: PDE4 Inhibitory Activity of Pentoxifylline and Related Compounds

| Compound | PDE4 Subtype | IC50 (µM) |

| Pentoxifylline | Human recombinant | - |

| Denbufylline | Human recombinant | - |

| NCS 613 | Human recombinant | - |

Adenosine Receptor Binding

Xanthine derivatives are classical antagonists of adenosine receptors. The affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the substituents on the xanthine ring.

Table 2: Adenosine Receptor Binding Affinity of Representative Xanthine Analogues

| Compound | Receptor Subtype | Ki (nM) |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | A1 | High Affinity |

| [3H]MSX-2 | A2A | 1 |

| [3H]PSB-603 | A2B | 0.3 |

| [3H]PSB-11 | A3 | 1 |

Note: This table presents data for well-characterized xanthine-based adenosine receptor ligands to illustrate the impact of structural modifications on receptor affinity and selectivity. Specific Ki values for a series of this compound analogues are needed to establish a clear SAR at adenosine receptors.

Experimental Protocols

General Synthesis of 1-(5-hydroxy-5-methylhexyl)-3-methylxanthine Analogues

A general method for the synthesis of this compound and its analogues involves the alkylation of a suitably substituted xanthine at the N1 position.

Example Protocol: Synthesis of 3,7-Diethyl-1-(5-hydroxy-5-methylhexyl)-xanthine

This compound can be synthesized by reacting 3,7-diethylxanthine with 1-chloro-5-hydroxy-5-methylhexane. The final product is then purified by recrystallization from a suitable solvent, such as diisopropylether.

Phosphodiesterase (PDE) Inhibition Assay

The inhibitory activity of this compound analogues on various PDE subtypes can be determined using established in vitro assays.

General Protocol for PDE4 Inhibition Assay:

-

Enzyme and Substrate Preparation: A purified recombinant PDE4 enzyme and a fluorescently labeled cAMP substrate are used.

-

Reaction Initiation: The test compound (this compound analogue) is pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of the cAMP substrate.

-

Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or scintillation proximity assay.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Adenosine Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of compounds for adenosine receptors.

General Protocol for Radioligand Binding Assay:

-

Membrane Preparation: Cell membranes expressing the desired adenosine receptor subtype (e.g., A1, A2A) are prepared from transfected cell lines or animal tissues.

-

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound (this compound analogue).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Ki Determination: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogues are mediated through the modulation of intracellular signaling pathways. As PDE inhibitors, they prevent the degradation of cyclic AMP (cAMP), leading to the activation of protein kinase A (PKA) and downstream signaling events. As adenosine receptor antagonists, they block the effects of endogenous adenosine, thereby influencing a variety of physiological processes.

Caption: A generalized workflow for the synthesis and evaluation of this compound analogues.

Caption: Dual mechanism of action of this compound analogues.

Conclusion

The development of structural analogues of this compound offers a promising avenue for the discovery of novel therapeutic agents with tailored pharmacological profiles. By systematically modifying the xanthine scaffold and evaluating the resulting changes in PDE inhibition and adenosine receptor binding, researchers can optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and evaluation of new this compound analogues, ultimately contributing to the advancement of xanthine-based drug discovery. Further research is warranted to generate comprehensive quantitative data for a diverse range of this compound analogues to build a more complete understanding of their structure-activity relationships.

In-Depth Technical Guide to Albifylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and pharmacological data for Albifylline. It is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Chemical Identification

This compound is a xanthine derivative with potential therapeutic applications as an anti-asthmatic agent.[1] For unambiguous identification and use in cheminformatics, the following standard identifiers are provided.

| Identifier | Value |

| IUPAC Name | 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione[2] |

| SMILES | CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O[2][3] |

| InChI | InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15)[1][2][4][5] |

| InChIKey | NWXULHNEYYFVMF-UHFFFAOYSA-N[1][2][3][4][5] |

| CAS Number | 107767-55-5[1][2][5] |

| Molecular Formula | C13H20N4O3[1][2][3][4][5] |

| Molecular Weight | 280.32 g/mol [2][4] |

| Synonyms | A 81-3138, HWA 138[2][4] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, which are critical for formulation development and pharmacokinetic studies.

| Property | Value | Source |

| Exact Mass | 280.1535 g/mol | [1] |

| Topological Polar Surface Area | 89.5 Ų | PubChem |

| Complexity | 399 | PubChem |

| Formal Charge | 0 | PubChem |

Pharmacological Data and Experimental Protocols

This compound has been investigated for its effects on microcirculation and inflammation, particularly in the context of hemorrhagic shock.

Effect on Leukocyte Adhesion and Microvascular Blood Flow

A key study investigated the influence of this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in rats.

Experimental Protocol: Hemorrhagic Shock Model in Rats

-

Animal Model: Male Wistar rats (250-300g).

-

Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).

-

Surgical Procedure:

-

Catheterization of the right carotid artery for blood pressure monitoring and blood withdrawal.

-

Catheterization of the right jugular vein for substance infusion.

-

-

Hemorrhagic Shock Induction:

-

Arterial bleeding to a mean arterial pressure of 40 mm Hg within 10 minutes.

-

Maintenance of this pressure for 60 minutes by further blood withdrawal or reinfusion of shed blood.

-

-

Resuscitation:

-

Reinfusion of all shed blood within 30 minutes.

-

-

Treatment Groups:

-

Control Group: Infusion of 0.9% saline.

-

This compound Group: Intravenous infusion of this compound (12.5 mg/kg/h) starting 30 minutes before resuscitation.

-

-

Intravital Microscopy:

-

The liver was exteriorized and placed on a microscope stage.

-

Microcirculation was observed using a fluorescence microscope equipped with a 20x water immersion objective.

-

Sinusoidal blood flow and leukocyte adhesion to the sinusoidal endothelium were quantified offline from video recordings.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its effects are not fully elucidated. However, based on its structural similarity to pentoxifylline, a non-specific phosphodiesterase inhibitor, a potential mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

An increase in intracellular cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets. This can result in the inhibition of pro-inflammatory cytokine production and a reduction in the expression of adhesion molecules on leukocytes and endothelial cells, thereby mitigating inflammatory responses and improving blood flow.

Caption: Proposed mechanism of action for this compound.

This diagram illustrates the hypothesized pathway where this compound inhibits phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then suppresses the production of pro-inflammatory cytokines and the expression of adhesion molecules, resulting in reduced inflammation and improved microcirculation.

Logical Workflow for Preclinical Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of this compound or similar compounds.

Caption: A generalized preclinical evaluation workflow.

This flowchart depicts a typical sequence of preclinical studies, starting from compound synthesis and progressing through in vitro and in vivo assays to data analysis and candidate selection.

References

Albifylline (CAS Number: 107767-55-5): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albifylline (CAS: 107767-55-5), a xanthine derivative also known as A 81-3138 and HWA-138, has demonstrated potential as an anti-inflammatory and anti-asthmatic agent. Research, primarily in preclinical models, indicates its efficacy in mitigating the inflammatory cascade associated with hemorrhagic shock. This technical guide provides a comprehensive overview of the existing research on this compound, including its chemical properties, pharmacological effects, and the underlying mechanism of action. Detailed experimental protocols for key studies are presented, alongside a quantitative summary of research findings. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics targeting inflammatory and ischemic conditions.

Introduction

This compound is a synthetic xanthine derivative that has been investigated for its pharmacological properties, particularly in the context of inflammatory responses and microcirculatory disorders.[1][2] Structurally similar to pentoxifylline, this compound has been shown to exert significant protective effects in models of hemorrhagic shock by reducing leukocyte adhesion to the vascular endothelium and improving microvascular blood flow.[1][3] Although its clinical development was discontinued after Phase 1 trials, the compound remains a subject of scientific interest for its potential therapeutic applications and as a tool to understand the complex signaling pathways involved in inflammation and vascular function.[4]

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 107767-55-5 | [1] |

| Chemical Formula | C13H20N4O3 | [1] |

| Molecular Weight | 280.33 g/mol | [1] |

| IUPAC Name | 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione | [2][5] |

| Synonyms | A 81-3138, HWA-138 | [6] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Pharmacological Effects and Mechanism of Action

The primary pharmacological effect of this compound observed in preclinical studies is the attenuation of the inflammatory response and improvement of microcirculation, particularly in the context of hemorrhagic shock.[1][3]

Inhibition of Leukocyte Adhesion and Improvement of Microvascular Blood Flow

In a key study utilizing a rat model of hemorrhagic shock, this compound was shown to significantly reduce the adhesion of leukocytes to the sinusoidal endothelium of the liver.[3] This effect is crucial as excessive leukocyte adhesion is a hallmark of the inflammatory response following ischemia-reperfusion injury and contributes to tissue damage. Concurrently, this compound was observed to improve microvascular blood flow.[3]

Proposed Mechanism of Action: Phosphodiesterase Inhibition

As a xanthine derivative, this compound is hypothesized to act as a phosphodiesterase (PDE) inhibitor. This mechanism is shared with its structural analog, pentoxifylline. Inhibition of PDEs leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately leading to the suppression of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α). The reduction in TNF-α is a key factor in diminishing the expression of adhesion molecules on endothelial cells and leukocytes, thereby reducing leukocyte adhesion.

References

- 1. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of pentoxifylline on the different steps during adhesion and transendothelial migration of flowing neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aminer.org [aminer.org]

- 4. Computer assisted leukocyte adhesion measurement in intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of pentoxifylline on LPS-induced leukocyte adhesion and macromolecular extravasation in the microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Albifylline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro experiments to characterize the biological activity of Albifylline. Due to the limited availability of in vitro data for this compound, data from its closely related analogue, Pentoxifylline (PTX), is used as a reference. Both this compound and Pentoxifylline are xanthine derivatives and act as non-selective phosphodiesterase (PDE) inhibitors. Their similar in vivo effects on leukocyte adhesion suggest that their in vitro activities are comparable.

Mechanism of Action: Phosphodiesterase Inhibition

This compound is presumed to exert its effects primarily through the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases intracellular levels of these second messengers, leading to a cascade of downstream effects, including the modulation of inflammatory responses.

Caption: this compound's proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Pentoxifylline (PTX), which can be used as a reference for the expected activity of this compound.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by Pentoxifylline

| PDE Isoform | IC50 (µM) |

| PDE3 | - |

| PDE5 | 7.70 ± 0.265[1] |

| Note: IC50 values for other PDE isoforms by PTX are reported to be in the low millimolar range.[2] |

Table 2: Inhibition of TNF-α Production by Pentoxifylline

| Cell Type | Stimulant | IC50 (µM) |

| Human Peripheral Blood Monocytes | LPS | ~10[3] |

| Human Alveolar Macrophages | LPS | >10 (significant inhibition at 10 µM)[2] |

| THP-1 cells (human monocytic) | LPS | 340.6 ± 7.54[4] |

Experimental Protocols

Inhibition of TNF-α Production in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the methodology to assess the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) from Lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for monocyte isolation)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol Workflow:

Caption: Workflow for TNF-α inhibition assay.

Detailed Steps:

-

Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. For a more specific response, monocytes can be further enriched from the PBMC population using negative selection kits.

-

Cell Seeding: Resuspend the isolated cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-